Ammonium-15N chloride
Overview
Description
Isotope labelled analogue of Ammonium Chloride, an inorganic compound typically used in flavouring agents and nitrogen source in fertilizers.
Scientific Research Applications
Soil Nitrogen Analysis
Ammonium-15N chloride is used in analyzing soil nitrogen dynamics. Sørensen and Jensen (1991) developed a novel diffusion method using this compound for 15N determination in soil extracts, which can differentiate between ammonium and nitrate nitrogen forms, crucial for understanding soil fertility and plant nutrition (Sørensen & Jensen, 1991).
Environmental Monitoring
In environmental science, this compound is instrumental for tracking nitrogen transformations. Valero and Mara (2007) conducted tracer experiments using labelled this compound in maturation ponds to understand ammonium transformations, vital for wastewater treatment and environmental protection (Valero & Mara, 2007).
Plant Physiology Research
This compound is significant in plant physiology research. Jones, Quarmby, and Harrison (1991) developed a bioassay using 15N from this compound to test nitrogen deficiency in forest trees. This method aids in understanding nutrient uptake and growth patterns in trees (Jones, Quarmby, & Harrison, 1991).
Oceanography and Marine Biology
In oceanography and marine biology, this compound is used to study nitrogen uptake by phytoplankton, as reported by Collos and Slawyk (1980). This research contributes to our understanding of marine ecosystems and primary productivity in oceans (Collos & Slawyk, 1980).
Atmospheric Chemistry
Goodwin, Howard, and Legon (1986) characterized the rotational spectrum of this compound vapour, contributing to our understanding of atmospheric chemistry and molecular interactions (Goodwin, Howard, & Legon, 1986).
Agricultural Research
Follett (2001) highlighted the use of 15N micropot research techniques, including this compound, to study nitrogen use efficiency in various ecosystems, crucial for optimizing agricultural practices and understanding plant-soil nitrogen dynamics (Follett, 2001).
Chemical and Physical Analysis
This compound is used in chemical and physical analysis, as demonstrated by Srinivasan and Lichter (1977) in their evaluation of nitrogen chemical shift references using 15N resonance positions, important for advancements in spectroscopy and chemical analysis (Srinivasan & Lichter, 1977).
Mechanism of Action
Target of Action
Ammonium-15N chloride, also known as azanium;chloride, primarily targets the endosome-lysosome system and erythrocytes . It is also a component of the nitrogen cycle .
Mode of Action
This compound interacts with its targets in several ways. It inhibits the acidification in the endosome-lysosome system . It also acts as a hemolysing agent used in the lysis of erythrocytes .
Biochemical Pathways
This compound affects the nitrogen cycle . Excess of ammonium chloride can deplete ATP in astrocytes , which are star-shaped glial cells in the brain and spinal cord.
Pharmacokinetics
It is known that the administration of ammonium chloride promotes creatinine and urea clearance in rats .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of acidification in the endosome-lysosome system , the lysis of erythrocytes , and the promotion of creatinine and urea clearance in rats .
Action Environment
It is commonly used as the nitrogen source in cell growth media for protein expression of isotopically labeled proteins , suggesting that its efficacy may be influenced by the specific conditions of the growth media.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXLAEXVIDQMFP-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH4+].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39466-62-1 | |
Record name | Ammonium 15N chloride, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What makes ammonium-15N chloride a useful reagent in organic synthesis?
A: this compound acts as a valuable source of 15N for introducing this stable isotope into various organic molecules. This is particularly useful for synthesizing 15N-labeled compounds for applications like Electron Paramagnetic Resonance (EPR) spin trapping [, ].
Q2: Can you provide an example of a successful synthesis utilizing this compound?
A: A convenient four-step synthesis of C-phenyl N-tert-butyl[15N]nitrone (PBN-15N) utilizes this compound as the starting material []. This method also produces 2-methyl-2-[15N]nitropropane, a versatile intermediate for synthesizing other 15N-enriched spin traps.
Q3: Why is 15N incorporation beneficial in EPR spin trapping?
A: Incorporating 15N into spin traps like PBN leads to increased sensitivity in EPR spectroscopy [, ]. This is because the 15N hyperfine splitting constant (15N-hfsc) is larger than the 14N-hfsc by approximately 40% []. The larger 15N-hfsc enhances the resolution of EPR spectra and improves the identification of different radical adducts within a system.
Q4: Besides spin trapping, are there other applications for this compound?
A: this compound can be employed in the synthesis of other 15N-labeled heterocycles. For instance, it serves as a reagent in a convenient one-step synthesis of pyridine-15N through an acid-catalyzed condensation reaction with 2-ethoxy-3,4-dihydro-2H-pyran or pentanedial [].
Q5: What analytical techniques are relevant when working with this compound and the resulting 15N-labeled compounds?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing 15N-labeled compounds. Additionally, Electron Paramagnetic Resonance (EPR) spectroscopy plays a vital role in studying the spin trapping abilities of compounds like PBN-15N [, ].
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